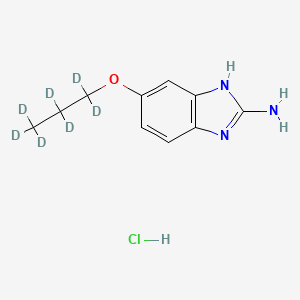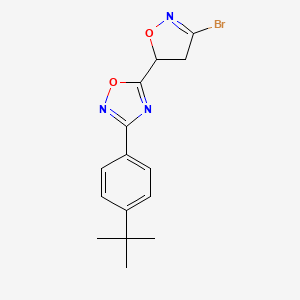
Antileishmanial agent-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-2 is a synthetic compound designed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The compound is part of a broader class of antileishmanial agents that aim to provide effective and safe treatment options with reduced side effects compared to traditional therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial agent-2 involves several key steps, including the formation of intermediate compounds through various organic reactions. Common synthetic methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Povarov Reaction: This is a multi-component reaction involving an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Antileishmanial agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Leishmania parasites and other protozoan pathogens.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of Antileishmanial agent-2 involves its interaction with specific molecular targets within the Leishmania parasite. The compound disrupts the parasite’s metabolic pathways, leading to cell death. Key molecular targets include enzymes involved in DNA replication and protein synthesis, as well as membrane-bound proteins that regulate ion transport.
Comparación Con Compuestos Similares
Miltefosine: An oral antileishmanial agent that disrupts cell membrane integrity.
Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite’s cell membrane.
Pentamidine: An aromatic diamidine that interferes with DNA and RNA synthesis.
Uniqueness of Antileishmanial agent-2: this compound is unique due to its specific molecular structure, which allows for targeted action against Leishmania parasites with minimal side effects. Its synthetic versatility also enables the development of various derivatives with enhanced efficacy and safety profiles.
Propiedades
Fórmula molecular |
C15H16BrN3O2 |
|---|---|
Peso molecular |
350.21 g/mol |
Nombre IUPAC |
5-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-3-(4-tert-butylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-14(21-19-13)11-8-12(16)18-20-11/h4-7,11H,8H2,1-3H3 |
Clave InChI |
GXEBTEDSQDGJJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=NO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


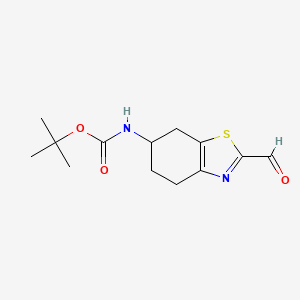
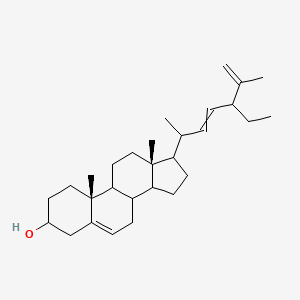
![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
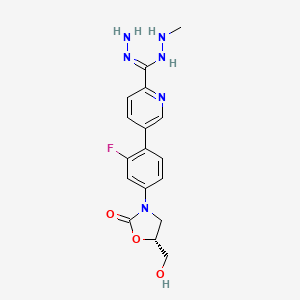

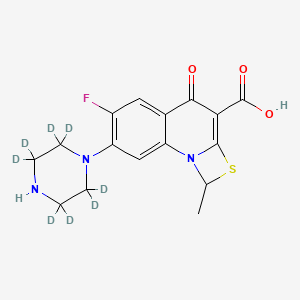
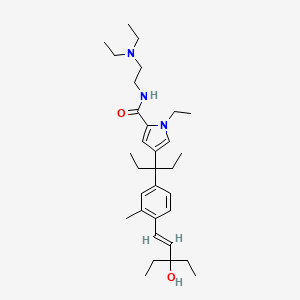
![3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12431951.png)



![(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B12431982.png)
